molecular formula C6H14N2O7P2 B13808771 Phosphonic acid, [(4-formyl-1-piperazinyl)methylene]bis- CAS No. 71230-69-8

Phosphonic acid, [(4-formyl-1-piperazinyl)methylene]bis-

Cat. No.: B13808771
CAS No.: 71230-69-8
M. Wt: 288.13 g/mol
InChI Key: JZELOBUUSSNRTI-UHFFFAOYSA-N
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Description

Phosphonic acid, [(4-formyl-1-piperazinyl)methylene]bis- (hereafter referred to as the target compound), is a piperazine-derived bisphosphonic acid. Structurally, it features a piperazine backbone substituted with a formyl group at the 4-position and two methylenephosphonic acid groups. The compound is synthesized via condensation reactions, as demonstrated by methods for analogous piperazine-bisphosphonates like N,N,N′,N′-piperazine-bis(methylenephosphonic acid) (H4L) .

Properties

CAS No.

71230-69-8

Molecular Formula

C6H14N2O7P2

Molecular Weight

288.13 g/mol

IUPAC Name

[(4-formylpiperazin-1-yl)-phosphonomethyl]phosphonic acid

InChI

InChI=1S/C6H14N2O7P2/c9-5-7-1-3-8(4-2-7)6(16(10,11)12)17(13,14)15/h5-6H,1-4H2,(H2,10,11,12)(H2,13,14,15)

InChI Key

JZELOBUUSSNRTI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C=O)C(P(=O)(O)O)P(=O)(O)O

Origin of Product

United States

Preparation Methods

Formation of the P–C Bond and Piperazinyl Substitution

The synthesis of phosphonic acid derivatives with a 4-formyl-1-piperazinyl substituent typically involves:

  • Step 1: Synthesis of a Piperazine Intermediate
    The piperazine ring is functionalized at the 4-position with a formyl group. This can be achieved via selective formylation of piperazine derivatives using reagents like formic acid and carbonyldiimidazole, as demonstrated in related hydrazone and formyl compound syntheses.

  • Step 2: Introduction of the Phosphonic Acid Moiety
    The bis-phosphonic acid group is introduced by coupling the piperazinyl intermediate with a phosphonate ester precursor. This is often done through nucleophilic substitution or Michaelis-Becker type reactions, where the phosphonate ester reacts with an alkyl halide or aldehyde derivative to form the P–C bond.

  • Step 3: Deprotection and Hydrolysis
    The dialkyl phosphonate esters are then converted to the free phosphonic acids using acidic hydrolysis or the McKenna procedure (bromotrimethylsilane followed by methanolysis), which efficiently removes alkyl protecting groups without degrading sensitive functional groups like the formyl group.

Example Synthetic Scheme (Hypothetical)

Step Reagents/Conditions Description Yield (%) Notes
1 Piperazine + Formic acid + Carbonyldiimidazole Selective formylation at 4-position 70-85 Mild conditions, high selectivity
2 Formyl-piperazine + Dialkyl phosphonate + Base (e.g., NaH) Michaelis-Becker reaction to form P–C bond 60-75 Requires anhydrous conditions
3 Bromotrimethylsilane, then MeOH Dealkylation of phosphonate esters to phosphonic acid 80-90 McKenna procedure, mild and efficient

Note: Actual yields and conditions may vary depending on substrate and laboratory protocols.

Research Findings and Analytical Data

  • Yield Optimization: Studies indicate that controlling the reaction temperature and solvent polarity during the Michaelis-Becker reaction improves yields and selectivity for the phosphonic acid bis-substituted products.

  • Functional Group Compatibility: The McKenna dealkylation method is preferred for compounds containing sensitive groups such as aldehydes, since it avoids harsh acidic conditions that can degrade the formyl group.

  • Purification: Phosphonic acids are typically purified by crystallization or preparative chromatography. Analytical techniques such as NMR (¹H, ³¹P), IR spectroscopy, and mass spectrometry confirm the presence of the phosphonic acid group and the formyl-piperazinyl substituent.

Summary Table of Preparation Methods for Phosphonic acid, [(4-formyl-1-piperazinyl)methylene]bis-

Method Key Reagents/Conditions Advantages Limitations
Michaelis-Becker Reaction Dialkyl phosphonate + alkyl halide + base Good P–C bond formation, mild conditions Requires anhydrous environment
McKenna Dealkylation Bromotrimethylsilane + MeOH Mild deprotection, preserves formyl group Sensitive to moisture, requires careful handling
Direct Phosphorous Acid Methods Phosphorous acid with aldehyde or amine substrates One-step P–C bond and acid formation Limited substrate scope
Hydrolysis of Dichlorophosphine Aqueous hydrolysis of dichlorophosphine Direct acid formation Highly reactive intermediates

Chemical Reactions Analysis

Types of Reactions

Phosphonic acid, [(4-formyl-1-piperazinyl)methylene]bis- undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phosphonic acid groups can participate in substitution reactions, where the hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various alkylating or acylating agents

Major Products Formed

    Oxidation: Formation of carboxylic acid derivatives

    Reduction: Formation of hydroxymethyl derivatives

    Substitution: Formation of alkyl or acyl derivatives

Scientific Research Applications

Medicinal Chemistry

Phosphonic acids are recognized for their bioactive properties. The compound [(4-formyl-1-piperazinyl)methylene]bis- has been investigated for its potential as a drug or pro-drug. Research indicates that phosphonic acid derivatives can inhibit various biological pathways and serve as effective therapeutic agents against diseases such as cancer and bacterial infections. For instance, phosphonic acids have been linked to the inhibition of enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders .

Case Study: Anticancer Activity
A study demonstrated that phosphonic acid derivatives exhibited significant anticancer activity by targeting specific pathways involved in tumor growth. The incorporation of piperazine moieties has been shown to enhance the selectivity and potency of these compounds against cancer cells .

Bone Targeting Agents

The high affinity of phosphonic acids for calcium ions is exploited in developing bone-targeting agents. Compounds like [(4-formyl-1-piperazinyl)methylene]bis- can be modified to improve their binding to bone tissue, making them suitable for treating osteoporosis or metastatic bone disease. This property allows for targeted delivery of therapeutic agents directly to bone tissues, reducing systemic side effects .

Data Table: Bone Targeting Applications

Compound NameApplicationMechanism of Action
[(4-formyl-1-piperazinyl)methylene]bis-Osteoporosis treatmentBinds to calcium ions in bone tissue
AlendronateOsteoporosisInhibits osteoclast-mediated bone resorption
ZoledronateBone metastasisReduces fracture risk in cancer patients

Surface Functionalization

Phosphonic acids are widely used for surface functionalization due to their ability to form stable bonds with metal oxides and other surfaces. The compound can be employed to modify surfaces for various applications, including enhancing the performance of sensors and catalysts, as well as improving the stability of nanomaterials .

Case Study: Sensor Development
Research has shown that modifying sensor surfaces with phosphonic acid derivatives improves their sensitivity and selectivity towards specific analytes. This is crucial in developing advanced diagnostic tools for medical applications .

Environmental Applications

Phosphonic acids also play a role in environmental science, particularly in water treatment processes. Their coordination properties allow them to selectively extract heavy metals from aqueous solutions, making them useful in remediation strategies for contaminated water sources .

Data Table: Environmental Applications

ApplicationDescriptionBenefits
Water TreatmentRemoval of heavy metals from wastewaterReduces toxicity and improves water quality
Soil RemediationSequestration of pollutantsEnhances soil health and reduces contamination

Mechanism of Action

The mechanism of action of phosphonic acid, [(4-formyl-1-piperazinyl)methylene]bis- involves its ability to chelate metal ions and interact with biological molecules. The phosphonic acid groups can form strong bonds with metal ions, making it an effective ligand in coordination chemistry. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The formyl group can also participate in various chemical reactions, contributing to the compound’s versatility.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Backbone Phosphonic Groups Key Substituents Applications Advantages Over Target Compound Limitations vs. Target Compound
Target Compound Piperazine 2 4-Formyl Chelation, catalysis (inferred) High selectivity (predicted) Limited literature on performance
EDTMP Ethylene diamine 4 None Water treatment, scale inhibition Higher Ca²⁺/Mg²⁺ binding Less selective for heavy metals
DTPMP Triamine 5 None Industrial water treatment Superior scale inhibition Higher cost, environmental persistence
Phosphonic Acid, (1-Piperazinylmethyl)- Piperazine 1 None Niche chelation Simpler synthesis Lower metal-binding capacity
CAS 78014-43-4 (Mercapto-substituted) Ethylene 2 2-Mercaptoethyl Heavy metal remediation Redox activity, Hg²⁺ binding Instability in oxidizing conditions

Key Research Findings

  • Synthesis Methods : The target compound is likely synthesized via Mannich-type reactions, similar to H4L . EDTMP and DTPMP are produced through condensation of amines with phosphite esters, followed by hydrolysis .
  • Chelation Efficiency : Piperazine-based phosphonates exhibit moderate stability constants (log K ~8–12 for Fe³⁺), whereas EDTMP shows higher values (log K >15 for Ca²⁺) .
  • Environmental Impact : Alkyl-substituted phosphonates (e.g., N-coco derivatives) have interim health assessments due to persistence , whereas hydroxyethyl-substituted variants are more biodegradable .

Biological Activity

Phosphonic acid, specifically [(4-formyl-1-piperazinyl)methylene]bis-, is a complex organic compound notable for its unique structure and significant biological activity. This article explores its synthesis, biological interactions, and potential applications in pharmaceuticals and materials science.

Structure and Synthesis

The compound features a piperazine ring that enhances its solubility and interaction capabilities. The general structure of phosphonic acids includes a phosphorus atom bonded to three oxygen atoms—two hydroxy groups and one double-bonded oxygen—along with a carbon atom. The synthesis of [(4-formyl-1-piperazinyl)methylene]bis-phosphonic acid can be achieved through various methods, including:

  • Condensation Reactions : Combining piperazine derivatives with phosphonic acid precursors.
  • Phosphorylation : Utilizing phosphorus oxychloride in the presence of amines.

Biological Activity

Phosphonic acids exhibit a wide range of biological activities due to their ability to interact with enzymes and receptors. Specifically, [(4-formyl-1-piperazinyl)methylene]bis-phosphonic acid has shown:

  • Antineoplastic Properties : Research indicates that phosphonic acid derivatives can induce apoptosis in cancer cells. In studies involving osteosarcoma cells, compounds similar to [(4-formyl-1-piperazinyl)methylene]bis- demonstrated significant cytotoxicity, with cell viability decreasing to approximately 55% at higher concentrations (5 mM) .
  • Antimicrobial Activity : Compounds in this class have been explored for their potential as antimicrobial agents. For instance, fosmidomycin, a related phosphonic acid, has been shown to inhibit the growth of various bacteria by targeting specific metabolic pathways .

1. Antineoplastic Activity

A study conducted on the effects of phosphonic acid derivatives on human osteosarcoma (SAOS-2) cells revealed promising results. The newly developed compound exhibited:

  • Cell Viability : Only 55% at 5 mM concentration.
  • Mechanism of Action : Induction of apoptosis through the p53-dependent pathway.

2. Antimicrobial Effects

Fosmidomycin derivatives were tested against several bacterial strains:

  • Efficacy : Demonstrated inhibition against E. coli and Pseudomonas aeruginosa.
  • Mechanism : Inhibition of the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway essential for isoprenoid biosynthesis .

Comparative Analysis

The following table summarizes the biological activities of various phosphonic acids, including [(4-formyl-1-piperazinyl)methylene]bis-:

Compound NameStructure FeaturesBiological Activity
[(4-formyl-1-piperazinyl)methylene]bis-Piperazine ring; two phosphonic groupsAntineoplastic; antimicrobial
FosmidomycinPhosphonate structureInhibits bacterial growth
Methylphosphonic AcidSimple methyl groupLimited biological activity
Aminomethylphosphonic AcidContains an amine groupDifferent biological activity due to amine presence

Q & A

Basic Synthesis: What are the common synthetic routes for [(4-formyl-1-piperazinyl)methylene]bis-phosphonic acid?

Methodological Answer:
The compound is typically synthesized via the Kabachnik–Fields reaction, a three-component condensation involving an amine, carbonyl compound, and phosphite. For analogs, ethylene diamine derivatives are condensed with aldehydes (e.g., formaldehyde) and dialkyl phosphites, followed by hydrolysis to yield bis-phosphonic acids . For the target compound, 4-formylpiperazine replaces the aldehyde component. Key steps include:

  • Reagent Ratios : Optimize stoichiometry (e.g., 1:2:2 for amine:aldehyde:phosphite).
  • Hydrolysis : Use HCl (6M) under reflux to cleave phosphonate esters to phosphonic acids.
  • Purification : Column chromatography (silica gel, methanol/water eluent) or recrystallization.

Advanced Synthesis: How can reaction intermediates or side products (e.g., hydroxymethyl phosphonic acid) be minimized during synthesis?

Methodological Answer:
Side reactions, such as hydroxymethyl phosphonic acid formation, arise from excess formaldehyde or uncontrolled pH. Mitigation strategies include:

  • Controlled Addition : Gradual introduction of formaldehyde to avoid local excess.
  • pH Monitoring : Maintain pH 4–5 using acetic acid buffers to suppress aldol condensation.
  • In Situ Quenching : Add sodium bisulfite to trap unreacted aldehydes .
  • Characterization : Use LC-MS to detect intermediates and adjust conditions dynamically.

Basic Characterization: Which spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • NMR : ¹H NMR identifies the piperazinyl proton environment (δ 3.5–4.0 ppm for CH₂-P groups) and formyl proton (δ 8.1–8.3 ppm). ³¹P NMR shows a singlet near δ 18–20 ppm for phosphonic acid groups .
  • IR : Stretching vibrations for P=O (1150–1250 cm⁻¹) and C=N (1640–1680 cm⁻¹) confirm functional groups.
  • Mass Spectrometry : ESI-MS in negative mode detects [M-H]⁻ ions, with exact mass matching C₉H₁₈N₃O₇P₂ (calc. 349.04) .

Advanced Characterization: How can spectral overlaps (e.g., P=O vs. C=O in IR) be resolved for accurate analysis?

Methodological Answer:

  • 2D NMR : HSQC and HMBC correlate ¹H-³¹P couplings to distinguish P=O from C=O environments.
  • Deuteration : Exchange labile protons (e.g., -OH, -NH) with D₂O to simplify ¹H NMR.
  • Computational Modeling : Compare experimental IR spectra with DFT-calculated vibrational modes (e.g., using Gaussian) .

Basic Application: What are potential research applications of this compound in materials science?

Methodological Answer:
Bis-phosphonic acids are explored as:

  • Proton Conductors : In fuel cell membranes, leveraging their high acidity and hydrogen-bonding networks .
  • Metal Chelators : For selective binding of transition metals (e.g., Fe³⁺, Cu²⁺) in catalytic or environmental remediation studies .
  • Surface Modifiers : Functionalize metal oxides (e.g., TiO₂) via phosphonic acid anchoring for sensors or coatings .

Advanced Application: How can proton conductivity be experimentally measured for this compound in polymer membranes?

Methodological Answer:

  • Impedance Spectroscopy : Use a four-probe cell (100 Hz–1 MHz) under controlled humidity (30–90% RH) to measure conductivity (σ = L/(R×A), where L = thickness, A = electrode area) .
  • Hydration Dependence : Plot σ vs. λ (water content) to assess Grotthuss vs. vehicular mechanisms.
  • Comparative Studies : Benchmark against Nafion® membranes under identical conditions.

Solubility Challenges: What strategies improve solubility in aqueous or organic solvents?

Methodological Answer:

  • pH Adjustment : Deprotonate phosphonic acid groups (pKa ~2–3) by raising pH >4 using NaOH or NH₄OH .
  • Co-Solvents : Use DMSO:water (1:1) or methanol:chloroform (3:7) mixtures.
  • Counterion Exchange : Convert to tetrasodium salts (e.g., via NaHCO₃ treatment) for enhanced water solubility .

Stability Studies: How does pH affect the compound’s stability in long-term storage?

Methodological Answer:

  • Accelerated Degradation Tests : Store solutions at pH 2–12 (25–60°C) and monitor via HPLC.
  • Degradation Products : Hydrolysis at pH <2 yields phosphoric acid and piperazine fragments; at pH >10, esterification may occur.
  • Stabilizers : Add 0.1% EDTA to chelate metal catalysts of degradation .

Advanced Mechanistic Study: How does the compound chelate metal ions, and what spectroscopic methods validate these interactions?

Methodological Answer:

  • Titration Studies : Use UV-vis (charge-transfer bands) or potentiometry to determine logK (stability constants) for metal complexes .
  • XANES/EXAFS : Probe local coordination geometry around metals (e.g., Fe K-edge).
  • EPR : Detect paramagnetic species (e.g., Cu²⁺) to confirm binding modes.

Data Contradictions: How to resolve discrepancies in reported proton conductivity values across studies?

Methodological Answer:

  • Standardize Protocols : Ensure identical humidity, temperature, and membrane thickness in measurements.
  • Cross-Validate : Compare with ab initio MD simulations (e.g., using LAMMPS) to reconcile experimental vs. theoretical σ values .
  • Material Purity : Characterize via elemental analysis to rule out impurities affecting conductivity.

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